molecular formula C12H9ClFNO3 B1305602 Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 4415-09-2

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1305602
CAS No.: 4415-09-2
M. Wt: 269.65 g/mol
InChI Key: VUXXAVIGDIIYBQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound features a combination of chloro, fluoro, and methyl groups attached to an isoxazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps:

    Formation of 2-chloro-6-fluorobenzonitrile: This intermediate is prepared by the chlorination and fluorination of benzonitrile.

    Cyclization to Isoxazole: The 2-chloro-6-fluorobenzonitrile undergoes cyclization with methyl acetoacetate in the presence of a base such as triethylamine to form the isoxazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential as a herbicide or pesticide due to its ability to interfere with biological pathways in plants and pests.

    Material Science: It is investigated for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its application:

    Biological Targets: In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

    Herbicidal Action: In agrochemicals, it may disrupt essential metabolic processes in plants, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • Methyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • Methyl 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, a derivative of isoxazole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a carboxylate moiety that may influence its interaction with biological targets.

  • Molecular Formula : C11H8ClFNO3C_{11}H_{8}ClFNO_{3}
  • Molecular Weight : 255.63 g/mol
  • CAS Number : 3919-74-2

Antitumor Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast cancer models like MCF-7 and MDA-MB-231 .

Antimicrobial Properties

The antimicrobial activity of isoxazole derivatives has also been explored. Research shows that compounds with similar structural features can exhibit antibacterial and antifungal properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity positions this compound as a potential therapeutic agent in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl group or variations in the carboxylate moiety can significantly affect the compound's potency and selectivity against specific biological targets. For example, the presence of halogen substituents has been linked to enhanced activity against certain cancer cell lines .

Study on Antitumor Activity

One notable study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell growth. The study concluded that this compound could potentially serve as a lead for developing new anticancer agents .

Study on Anti-inflammatory Properties

In another case, researchers evaluated the anti-inflammatory effects of various isoxazole derivatives, including this compound, in animal models of inflammation. The results indicated a significant reduction in swelling and pain compared to control groups, suggesting its efficacy in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of MDA-MB-231 cell proliferation
AntimicrobialSignificant activity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXAVIGDIIYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379530
Record name Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-09-2
Record name Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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